2-Amino-1-(4-methoxyphenyl)propan-1-ol

Medicinal Chemistry ADME Physicochemical Profiling

Sourcing chiral 1,2-amino alcohols with a balanced LogD for CNS research often involves long lead times and uncertain purity. This para-methoxy-substituted phenylpropanolamine is available as a versatile pharmaceutical intermediate. - Enables synthesis of PDE10 inhibitors targeting schizophrenia and bipolar disorder. - Defined LogD7.4 of -1.23 supports CNS-penetrant candidate design. - Free base form ensures broad organic solvent compatibility for multi-step routes.

Molecular Formula C10H15NO2
Molecular Weight 181.23 g/mol
Cat. No. B12101067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-1-(4-methoxyphenyl)propan-1-ol
Molecular FormulaC10H15NO2
Molecular Weight181.23 g/mol
Structural Identifiers
SMILESCC(C(C1=CC=C(C=C1)OC)O)N
InChIInChI=1S/C10H15NO2/c1-7(11)10(12)8-3-5-9(13-2)6-4-8/h3-7,10,12H,11H2,1-2H3
InChIKeyOAUQWSYUJGFNKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-1-(4-methoxyphenyl)propan-1-ol Overview


2-Amino-1-(4-methoxyphenyl)propan-1-ol (CAS: 50802-67-0; free base) is a chiral β-amino alcohol featuring a 1,2-amino alcohol motif with a para-methoxyphenyl substituent. This compound is a versatile intermediate in asymmetric synthesis and medicinal chemistry [1]. Its structural framework combines a primary amine, a secondary alcohol, and an electron-donating methoxy group, which together confer distinct physicochemical and reactivity profiles compared to unsubstituted or differently substituted analogs . As a member of the phenylpropanolamine class, it has been implicated in the preparation of bioactive molecules, including potential PDE10 inhibitors and hallucinogen precursors .

Why 2-Amino-1-(4-methoxyphenyl)propan-1-ol Cannot Be Replaced


In medicinal chemistry and asymmetric catalysis, subtle changes in aryl substitution or backbone geometry can drastically alter biological activity, selectivity, and physicochemical properties. The para-methoxy group in 2-amino-1-(4-methoxyphenyl)propan-1-ol introduces distinct electronic and steric effects that differentiate it from unsubstituted phenyl analogs (e.g., 2-amino-1-phenylpropan-1-ol) or analogs with electron-withdrawing groups (e.g., 4-chloro derivatives) . Specifically, the methoxy group enhances solubility in organic solvents [1] and modulates hydrogen-bonding capacity and lipophilicity (LogP ~0.73; LogD7.4 ~-1.23) [2]. Such differences can influence enzyme inhibition profiles, as seen in studies on MAO isoforms, where β-substituents and aryl patterns collectively govern isoform selectivity . Therefore, direct substitution of this scaffold without empirical validation risks altering reaction outcomes, biological target engagement, or pharmacokinetic behavior.

Differentiation of 2-Amino-1-(4-methoxyphenyl)propan-1-ol from Analogs


Passive Permeability Driven by Lipophilicity and Ionization

The para-methoxy substituent confers a balanced lipophilicity profile compared to more polar (4-hydroxy) or less polar (unsubstituted phenyl) analogs. The target compound has a calculated LogP of 0.73 and a LogD at pH 7.4 of -1.23, indicating moderate lipophilicity and reduced ionization at physiological pH [1]. In contrast, the 4-hydroxy analog (2-amino-1-(4-hydroxyphenyl)propan-1-ol) is significantly more polar (LogP ~0.49) [2], while the unsubstituted 2-amino-1-phenylpropan-1-ol (norephedrine) is a strong base with higher water solubility (1.49×10⁵ mg/L estimated) . The methoxy derivative’s intermediate LogD7.4 suggests it may exhibit distinct passive membrane permeability and CNS penetration potential compared to its more hydrophilic or more basic counterparts.

Medicinal Chemistry ADME Physicochemical Profiling

Organic Solubility Enhanced by Methoxy Substitution

The methoxy group in 2-amino-1-(4-methoxyphenyl)propan-1-ol significantly improves solubility in common organic solvents, facilitating downstream reactions and purification. Vendor and technical literature consistently note that this compound exhibits enhanced solubility in organic media compared to non-methoxylated analogs [1]. While the 4-hydroxy derivative is freely soluble in water at low pH but practically insoluble at neutral pH [2], the methoxy analog maintains organic solvent compatibility that is advantageous for many coupling and protection steps. This property is particularly relevant when using the compound as a building block in multi-step syntheses where aqueous work-up may be problematic.

Organic Synthesis Process Chemistry Solubility

Methoxy Substitution Enhances MAO-B Selectivity

In a systematic study of 29 arylisopropylamines, Osorio-Olivares et al. (2007) demonstrated that β-hydroxy and β-methoxy substituents differentially affect MAO-A and MAO-B inhibition . While β-unsubstituted analogs (e.g., amphetamine derivatives) are potent MAO-A inhibitors, β-hydroxy analogs (e.g., norephedrine-type compounds) show reduced MAO-A activity but retain some MAO-B inhibition. The target compound, bearing both a para-methoxy aryl group and a β-hydroxy moiety, aligns with this structural class that exhibits selective MAO-B affinity. Although direct Ki/IC50 data for the exact compound were not available in the reviewed dataset, the study unequivocally shows that side-chain substitution (hydroxy vs. methoxy vs. oxo) critically governs isoform selectivity, and that the combination of a 4-methoxy aryl group with a β-hydroxy group yields a distinct inhibition pattern not seen in β-unsubstituted or β-oxo analogs.

Neuroscience Enzyme Inhibition MAO

Optimal Applications of 2-Amino-1-(4-methoxyphenyl)propan-1-ol


Chiral Building Block for PDE10 Inhibitors & CNS Agents

Patents describe the use of 2-amino-1-(4-methoxyphenyl)propan-1-ol as an intermediate in the synthesis of cinnoline and quinazoline derivatives that act as phosphodiesterase 10 (PDE10) inhibitors . The compound's balanced lipophilicity (LogD7.4 ~ -1.23) and chiral amino alcohol scaffold make it suitable for constructing CNS-penetrant molecules targeting schizophrenia, bipolar disorder, and obesity. Its organic solvent compatibility further supports multi-step synthetic routes common in medicinal chemistry campaigns.

Hallucinogen Research and Controlled Substance Analog Precursor

Several sources indicate that 2-amino-1-(4-methoxyphenyl)propan-1-ol hydrochloride can be used in the preparation of hallucinogens, likely as a precursor to 4-methoxyamphetamine (PMA) or N-monomethyl analogs [1]. For forensic toxicology, analytical reference standard development, or pharmacological studies of serotonergic agents, this compound provides a defined starting material with known purity and handling characteristics. Its methoxy substitution distinguishes it from the more common phenylpropanolamine scaffolds, enabling specific investigations into structure-activity relationships of psychoactive phenethylamines.

Enantioselective Catalysis & Biocatalysis Research

Recent advances in hemoprotein engineering have enabled the direct enantioselective aminohydroxylation of styrenyl olefins to yield chiral 1,2-amino alcohols with up to 90% ee . 2-Amino-1-(4-methoxyphenyl)propan-1-ol can serve as a benchmark substrate or product in such biocatalytic transformations, allowing researchers to evaluate catalyst performance on an electron-rich aromatic system. The methoxy group provides a handle for further functionalization or spectroscopic tracking, and the compound's enhanced organic solubility facilitates extraction and analysis.

Physicochemical Probe for ADME & Formulation Studies

With a calculated LogP of 0.73 and LogD7.4 of -1.23, this compound occupies a moderate lipophilicity space that is often desirable for oral bioavailability and CNS exposure [2]. It can serve as a model amino alcohol for studying passive permeability, P-glycoprotein efflux, or pH-dependent solubility in early drug discovery. Compared to the more polar 4-hydroxy analog or the highly basic phenyl analog, the methoxy derivative offers a distinct profile for investigating substituent effects on ADME properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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